5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde
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Overview
Description
5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3. It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with methylamine and oxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative with similar reactivity.
Methylfuran: Another furan derivative with a methyl group attached to the furan ring.
Oxan-4-yl derivatives: Compounds containing the oxane ring structure.
Uniqueness
5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde is unique due to the combination of the furan ring, oxane ring, and aldehyde group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[methyl(oxan-4-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-12(9-4-6-14-7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
WDJZBXNKMHXNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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